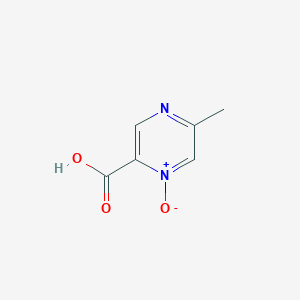
Ácido 5-metil-pirazinocarboxílico 1-óxido
Descripción general
Descripción
5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 It is a derivative of pyrazinecarboxylic acid, where a methyl group is attached to the pyrazine ring and an oxide group is attached to the carboxylic acid moiety
Aplicaciones Científicas De Investigación
5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Pyrazine derivatives, in general, have been known to exhibit various biological properties, including antimicrobial and antifungal activities .
Mode of Action
It’s known that pyrazine derivatives can interact with various biological targets, leading to changes in cellular functions .
Result of Action
Pyrazine derivatives are known to exhibit various pharmacological effects, including antimicrobial and antifungal activities .
Análisis Bioquímico
Biochemical Properties
5-Methyl-pyrazinecarboxylic acid 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with metal ions, forming unique three-dimensional network structures with open channels . These interactions can influence the compound’s reactivity and stability in biochemical environments. Additionally, 5-Methyl-pyrazinecarboxylic acid 1-oxide may be involved in membrane-based solvent extraction processes, indicating its potential role in biochemical separations .
Cellular Effects
The effects of 5-Methyl-pyrazinecarboxylic acid 1-oxide on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazine derivatives, including 5-Methyl-pyrazinecarboxylic acid 1-oxide, can affect oxidative stress levels within cells, potentially impacting cellular health and function . The compound’s ability to interact with cellular membranes and proteins suggests it may play a role in modulating cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, 5-Methyl-pyrazinecarboxylic acid 1-oxide exerts its effects through various binding interactions with biomolecules. It can form complexes with metal ions, which may influence its biochemical activity Additionally, the compound’s structure allows it to participate in redox reactions, potentially affecting enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-pyrazinecarboxylic acid 1-oxide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrazine derivatives can undergo thermal decomposition, which may affect their long-term stability and efficacy . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 5-Methyl-pyrazinecarboxylic acid 1-oxide can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including potential damage to cellular membranes and disruption of metabolic processes . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
5-Methyl-pyrazinecarboxylic acid 1-oxide is involved in various metabolic pathways. It can participate in redox reactions and interact with enzymes and cofactors involved in cellular metabolism . The compound’s ability to influence metabolic flux and metabolite levels suggests it may play a role in regulating energy production and utilization within cells.
Transport and Distribution
The transport and distribution of 5-Methyl-pyrazinecarboxylic acid 1-oxide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions may affect its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
5-Methyl-pyrazinecarboxylic acid 1-oxide’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid typically involves the oxidation of 5-Methyl-pyrazinecarboxylic acid. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of 5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group back to the original carboxylic acid.
Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Higher oxidation state derivatives of pyrazinecarboxylic acid.
Reduction: 5-Methyl-pyrazinecarboxylic acid.
Substitution: Various substituted pyrazinecarboxylic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinecarboxylic acid: The parent compound without the methyl and oxide groups.
2-Methyl-pyrazinecarboxylic acid: A similar compound with the methyl group at a different position.
Pyrazinecarboxylic acid 1-oxide: The parent compound with only the oxide group.
Uniqueness
5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid is unique due to the presence of both the methyl and oxide groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-3-8(11)5(2-7-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXREMDHRROEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C([N+](=C1)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665100 | |
| Record name | 5-Methyl-1-oxo-1lambda~5~-pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98502-96-6 | |
| Record name | 5-Methyl-1-oxo-1lambda~5~-pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


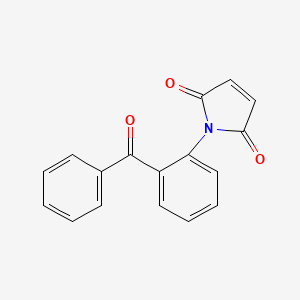
![2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1661793.png)
![2-Propen-1-ol, 3-[(4-methylphenyl)sulfonyl]-, (E)-](/img/structure/B1661795.png)
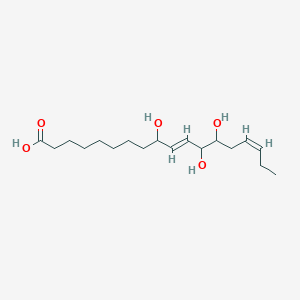

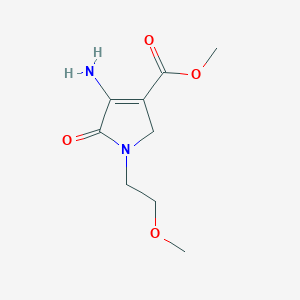
![4-[6-Chloro-3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1661800.png)
![1',4'-Dihydrospiro(adamantane-2,3'-[1,4]benzodiazepine)-2',5'-dione](/img/structure/B1661801.png)
![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1661802.png)
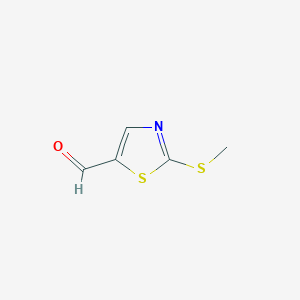
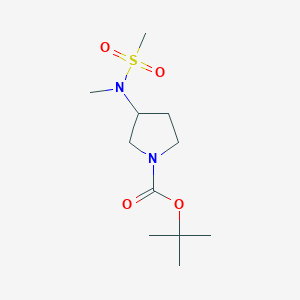
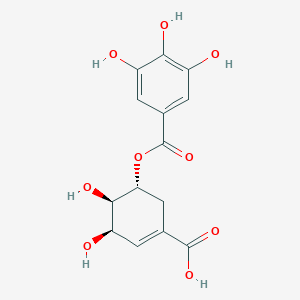

![2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1661814.png)
